molecular formula C11H15ClO3S B13077340 4-(Benzyloxy)butane-1-sulfonyl chloride

4-(Benzyloxy)butane-1-sulfonyl chloride

Cat. No.: B13077340
M. Wt: 262.75 g/mol
InChI Key: PDYMVOKRHBCTHH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Benzyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

4-(Benzyloxy)butanol+Chlorosulfonic acid4-(Benzyloxy)butane-1-sulfonyl chloride+HCl+H2O\text{4-(Benzyloxy)butanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 4-(Benzyloxy)butanol+Chlorosulfonic acid→4-(Benzyloxy)butane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, oxidized products, and coupled products depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)butane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)butane-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its butane chain provides different reactivity compared to similar compounds with benzene rings or other substituents.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

4-phenylmethoxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

PDYMVOKRHBCTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCS(=O)(=O)Cl

Origin of Product

United States

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